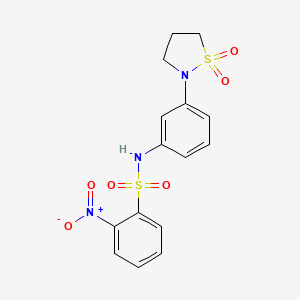

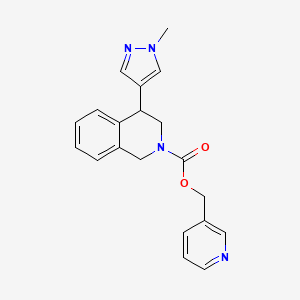

N-(3-(1,1-二氧代异噻唑啉-2-基)苯基)-2-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves intricate steps that aim to introduce specific functional groups to achieve the desired chemical structure. For instance, N-benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation to yield benzhydrylamines, showcasing the versatility of sulfonamide compounds in synthesizing nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including nitrobenzenesulfonamides, can exhibit various conformational properties based on intramolecular hydrogen bonding and the presence of substituents. For example, the study on ortho-nitrobenzenesulfonamide revealed different conformer structures stabilized by intramolecular hydrogen bonds, highlighting the structural complexity and versatility of sulfonamide compounds (Giricheva et al., 2011).

Chemical Reactions and Properties

Nitrobenzenesulfonamides are key intermediates in synthesizing a variety of nitrogen-containing heterocycles. They participate in reactions that form complex structures with potential biological activity. For instance, the base-mediated intramolecular sp(3) C-arylation of N-benzyl-2-nitrobenzenesulfonamides leads to advanced intermediates for the synthesis of indazole oxides and quinazolines, demonstrating their role in constructing nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

科学研究应用

合成和生化评价

该化合物已被研究作为色氨酸3-羟化酶的潜在抑制剂,这对于了解色氨酸途径在神经损伤中的病理生理作用至关重要。与N-(3-(1,1-二氧代异噻唑啉-2-基)苯基)-2-硝基苯磺酰胺相关的化合物已在体外显示出对该酶的高亲和力抑制作用,使它们在这一领域的详细研究中具有价值 (Röver et al., 1997)。

结构表征和计算研究

一种结构类似的化合物,N-(2,5-二甲基-4-硝基苯基)-4-甲基苯磺酰胺,已被合成和表征,展示了这类化合物在结构和电子性质研究中的重要性。该研究利用了各种计算和光谱方法,强调了该分子在分子动力学模拟和蛋白相互作用中的潜力 (Murthy et al., 2018)。

抗高血压α-阻断剂

探索了N-(3-(1,1-二氧代异噻唑啉-2-基)苯基)-2-硝基苯磺酰胺的衍生物作为潜在的抗高血压α-阻断剂。这些化合物表现出良好的活性和低毒性,突显了它们在开发治疗高血压新药物中的潜力 (Abdel-Wahab et al., 2008)。

COX-2抑制剂用于类风湿关节炎和急性疼痛

与所讨论的化合物密切相关的4-(4-环烷/芳基-噁唑-5-基)苯磺酰胺已导致选择性COX-2抑制剂的发现。这些已被评估其在治疗类风湿关节炎和急性疼痛等疾病中的潜力,展示了这类分子的治疗应用 (Hashimoto et al., 2002)。

合成二级胺的多功能应用

N-(3-(1,1-二氧代异噻唑啉-2-基)苯基)-2-硝基苯磺酰胺及其类似物已被用于顺利烷基化和去保护磺酰胺以产生二级胺。这展示了它们在有机合成中的多功能应用 (Fukuyama et al., 1995)。

抗分枝杆菌活性

该化合物的衍生物已被合成并评估其对结核分枝杆菌的活性,表明其在抗结核病疗法中的潜在用途。这项研究强调了这类分子在应对全球健康挑战中的重要性 (Ghorab et al., 2017)。

作用机制

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is believed to interact with its target, cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell division and proliferation.

属性

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S2/c19-18(20)14-7-1-2-8-15(14)26(23,24)16-12-5-3-6-13(11-12)17-9-4-10-25(17,21)22/h1-3,5-8,11,16H,4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOIRHNGQMWNCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(methylsulfonyl)piperazin-1-yl)(1-phenyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2488483.png)

![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)

![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)

![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)

![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)

![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)